molecular formula C16H17NOS B5854066 2-(benzylthio)-N-methyl-N-phenylacetamide

2-(benzylthio)-N-methyl-N-phenylacetamide

Cat. No. B5854066
M. Wt: 271.4 g/mol
InChI Key: AWHWOTVGVGGXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-methyl-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C16H17NO2S, and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-methyl-N-phenylacetamide is not well understood. However, it is believed that the compound works by inhibiting the production of inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-N-methyl-N-phenylacetamide has a variety of biochemical and physiological effects. These include a reduction in inflammation, a decrease in oxidative stress, and an increase in antioxidant activity. Additionally, this compound has been shown to have analgesic properties, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-methyl-N-phenylacetamide in lab experiments is its potent anti-inflammatory properties. This makes it a valuable tool for studying the inflammatory response in the body. However, one limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-(benzylthio)-N-methyl-N-phenylacetamide. One area of research could be to further investigate its mechanism of action, which could lead to the development of more targeted anti-inflammatory therapies. Additionally, research could focus on exploring the potential use of this compound as a treatment for other diseases, such as cancer or neurodegenerative disorders.
In conclusion, 2-(benzylthio)-N-methyl-N-phenylacetamide is a chemical compound that has shown great potential for use in scientific research. Its potent anti-inflammatory properties make it a valuable tool for studying the inflammatory response in the body, and its potential as a treatment for a variety of diseases makes it an exciting area of research for the future.

Synthesis Methods

2-(Benzylthio)-N-methyl-N-phenylacetamide can be synthesized through a variety of methods. One such method involves the reaction of N-methyl-N-phenylacetamide with benzyl mercaptan in the presence of a catalyst. Another method involves the reaction of N-methyl-N-phenylacetamide with benzyl chloride and sodium thiolate. Both methods have been shown to yield high-quality 2-(benzylthio)-N-methyl-N-phenylacetamide.

Scientific Research Applications

2-(Benzylthio)-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its potential as an anti-inflammatory agent. Studies have shown that this compound has potent anti-inflammatory properties, making it a potential treatment for a variety of inflammatory diseases.

properties

IUPAC Name

2-benzylsulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-17(15-10-6-3-7-11-15)16(18)13-19-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWOTVGVGGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-methyl-N-phenylacetamide

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